5-Cyclopropoxy-4-fluoro-2-iodopyridine
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Overview
Description
5-Cyclopropoxy-4-fluoro-2-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with cyclopropoxy, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-fluoro-2-iodopyridine typically involves the introduction of the cyclopropoxy, fluoro, and iodo substituents onto the pyridine ring. One common method involves the use of selective halogenation and subsequent substitution reactions. The cyclopropoxy group can be introduced via nucleophilic substitution using cyclopropanol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-fluoro-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group .
Scientific Research Applications
5-Cyclopropoxy-4-fluoro-2-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-iodopyridine involves its interaction with specific molecular targets. The presence of the fluoro and iodo groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclopropoxy group may also play a role in modulating the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodopyridine: Similar in structure but lacks the cyclopropoxy group.
4-Fluoro-2-iodopyridine: Similar but without the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-4-fluoro-2-iodopyridine is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical properties and reactivity compared to other fluorinated and iodinated pyridines .
Properties
Molecular Formula |
C8H7FINO |
---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
DXVYDMAKQNWCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2F)I |
Origin of Product |
United States |
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